N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trimethoxybenzamide moiety, which can enhance its pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzothiazole core and trimethoxybenzamide moiety make it a promising candidate for the development of new drugs, particularly for targeting cancer, bacterial infections, and neurological disorders.
Biology: It can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Chemistry: The compound’s unique structure allows it to be used as a building block for the synthesis of more complex molecules, which can be applied in materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: The benzothiazole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Trimethoxybenzamide Moiety: This involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole core or the amide linkage, potentially leading to the formation of amines or other reduced products.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to epoxides, while substitution reactions can yield a variety of functionalized benzothiazole derivatives.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the trimethoxybenzamide moiety can enhance binding affinity and specificity. The compound may also interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole Hybrids: These compounds share a similar benzothiazole core and have shown potential as anti-diabetic agents.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and can be used in similar applications.
Uniqueness
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide stands out due to its unique combination of a benzothiazole core and a trimethoxybenzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for enhanced pharmacological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-5-8-24-17-15(7-6-12(21)16(17)22)29-20(24)23-19(25)11-9-13(26-2)18(28-4)14(10-11)27-3/h1,6-7,9-10H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSIUFNMXMUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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